N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2,4-dimethoxybenzenesulfonamide

Description

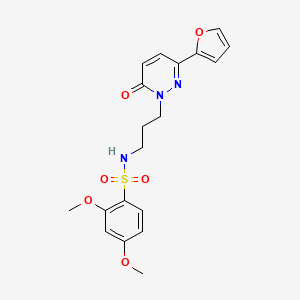

N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2,4-dimethoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by a unique heterocyclic framework. The molecule features:

- A pyridazinone core (6-oxopyridazin-1(6H)-yl), which is a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group.

- A furan-2-yl substituent attached to the pyridazinone ring, contributing π-π stacking interactions and modulating electronic properties.

- A propyl linker connecting the pyridazinone to the sulfonamide group, providing conformational flexibility.

- A 2,4-dimethoxybenzenesulfonamide group, where the methoxy substituents improve solubility and influence pharmacokinetic properties.

Properties

IUPAC Name |

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O6S/c1-26-14-6-8-18(17(13-14)27-2)29(24,25)20-10-4-11-22-19(23)9-7-15(21-22)16-5-3-12-28-16/h3,5-9,12-13,20H,4,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPCPESCGJJYSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2,4-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological evaluations, highlighting relevant research findings and case studies.

Compound Structure and Synthesis

The molecular structure of this compound incorporates a furan moiety, a pyridazinone core, and a sulfonamide group. The presence of these functional groups suggests diverse biological interactions.

Synthesis Pathway:

The synthesis typically involves multi-step reactions, including:

- Formation of the pyridazine ring.

- Introduction of the furan substituent.

- Coupling with the 2,4-dimethoxybenzenesulfonamide moiety.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activities. For instance, derivatives of benzofuran have shown promising results against various bacterial strains, including M. tuberculosis and Staphylococcus aureus .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| N-(3-acetylphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide | 8 | Antifungal |

| 2-(6-Oxo-p-tolyl)pyridazin-1(6H)-amide | 12.5 | General anesthetic |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific pathogens, suggesting that this compound may possess similar antimicrobial properties.

Anticancer Activity

Studies have also explored the anticancer potential of related compounds. For example, certain pyridazine derivatives have shown selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity to normal cells .

Case Study:

In one study, a series of pyridazine derivatives were tested for their effects on A549 lung cancer cells. Compounds demonstrated IC50 values in the micromolar range, indicating significant anticancer activity .

The proposed mechanisms by which these compounds exert their biological effects include:

- Inhibition of DNA Synthesis: Many pyridazine derivatives interfere with nucleic acid synthesis in bacteria and cancer cells.

- Disruption of Cell Membrane Integrity: Certain compounds may destabilize bacterial membranes, leading to cell lysis.

- Targeting Specific Enzymatic Pathways: Some derivatives act as inhibitors for enzymes critical to pathogen survival or cancer cell proliferation.

Comparison with Similar Compounds

4-{[4-Chloro-6-(cyclopropyl-amino)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (Compound 6, )

- Core Structure: Triazine ring (1,3,5-triazin-2-yl) instead of pyridazinone.

- Substituents: Chloro and cyclopropylamino groups on the triazine, with a pyridin-2-yl sulfonamide.

- Properties :

- Comparison: The triazine core may offer stronger hydrogen-bonding interactions compared to pyridazinone.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (Example 57, )

- Core Structure : Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one.

- Substituents: Fluorophenyl, fluoro-chromenone, and isopropyl sulfonamide.

- Properties :

- The isopropyl sulfonamide may reduce metabolic clearance compared to dimethoxybenzenesulfonamide.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Melting Points : The target compound’s analogs exhibit high melting points (~211–214°C), suggesting strong crystalline packing and stability .

- Synthetic Accessibility : Suzuki coupling () offers regioselectivity but lower yields compared to amine-based reactions ().

- Biological Potential: Fluorinated and methoxy-substituted sulfonamides () are prevalent in kinase inhibitors, hinting at the target compound’s applicability in similar pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.